N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a bifunctional pyrazole-carboxamide derivative characterized by two distinct pyrazole rings. The first pyrazole moiety (1H-pyrazol-5-yl) is substituted with a 2-hydroxyethyl group at position 1 and a thiophen-2-yl group at position 3, while the second pyrazole ring (1H-pyrazole-4-carboxamide) contains a methoxy group at position 3 and a methyl group at position 1. The carboxamide linker bridges these two heterocyclic systems.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-19-9-10(15(18-19)23-2)14(22)16-13-8-11(12-4-3-7-24-12)17-20(13)5-6-21/h3-4,7-9,21H,5-6H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLNXRPEWYUZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, commonly referred to as compound 1, is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 373.5 g/mol
- CAS Number : 1219902-72-3
Compound 1 exhibits its biological effects primarily through the modulation of various signaling pathways. Pyrazole derivatives are known to interact with several biological targets, including enzymes and receptors involved in inflammation, cancer progression, and viral infections.
Key Mechanisms:
- Antiviral Activity : Pyrazole derivatives have shown promise as antiviral agents. For instance, compounds similar to compound 1 have demonstrated the ability to inhibit RNA viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations .
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) that regulate the cell cycle .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Biological Activities
The biological activities of compound 1 can be summarized as follows:
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to compound 1:
- Antiviral Efficacy Against HCV :
- Cancer Cell Line Studies :
- Inflammation Models :
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 348.42 g/mol. The structure includes:
- Pyrazole Ring : Known for various biological activities, particularly in drug development.
- Thiophene Moiety : Enhances the electronic properties and potential interactions with biological targets.
- Hydroxyethyl Group : Contributes to solubility and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in a study utilizing the well diffusion method, the compound demonstrated a notable zone of inhibition against E. coli and S. aureus.
| Tested Strain | Zone of Inhibition (mm) |
|---|---|
| Control (Streptomycin) | 25 |
| Compound | 18 |
Antifungal Activity
Preliminary studies suggest that this compound also possesses antifungal activity. Its efficacy against common fungal pathogens has been evaluated, showing promising results that warrant further investigation.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Mechanistic studies are ongoing to elucidate its action on specific inflammatory mediators.
Antitumor Potential
Recent studies have explored the anticancer properties of this compound against various cancer cell lines. It has been observed to inhibit cell proliferation effectively while exhibiting minimal cytotoxicity to normal cells.
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives, including N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. The results indicated that this compound exhibited a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Study 2: Antitumor Activity
In vitro studies conducted on human cancer cell lines revealed that this compound could induce apoptosis in cancer cells by activating caspase pathways. The study highlighted its role as a promising lead in cancer therapy development.
Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Thiophene vs. Thiazole/Chlorophenyl Substituents : The target compound’s thiophene group (a sulfur-containing aromatic ring) contrasts with the phenyl-thiazole in and chlorophenyl groups in . Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to the electron-withdrawing chlorine substituents in .
Hydroxyethyl vs. Trifluoromethyl/Methyl Groups : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility, whereas the trifluoromethyl group in increases lipophilicity and metabolic stability .
Methoxy vs. Halogenated Substituents : The methoxy group in the target compound provides moderate electron-donating effects, differing from the halogenated (chlorine) substituents in , which are strongly electron-withdrawing and may influence binding affinity .
Physicochemical and Pharmacokinetic Properties (Inferred)
- Solubility : The hydroxyethyl group in the target compound may confer better water solubility than the trifluoromethyl (logP ~2.5–3.5) or dichlorophenyl (logP ~4.0–5.0) groups in and , respectively.
- Metabolic Stability : The absence of halogen atoms in the target compound suggests faster metabolic clearance compared to the chlorinated analogs in , but slower than the trifluoromethyl-containing compound in .
- Bioavailability : Thiophene’s smaller steric profile compared to phenyl-thiazole or pyridylmethyl may enhance membrane permeability.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction parameters. Key steps include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Ethanol or DMF for intermediate steps to enhance solubility of pyrazole-thiophene precursors .
- Catalysts : Triethylamine (TEA) for amide bond formation between pyrazole and carboxamide moieties .
- Characterization : Use NMR (1H/13C) and HRMS to confirm intermediate structures and final purity .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, hydroxyethyl protons at δ 3.5–3.7 ppm) .
- 13C NMR : Confirms carbonyl carbons (~165–170 ppm) and aromatic thiophene/pyrazole carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C16H19N5O3S expected at ~386.12) .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (10–20%) in aqueous buffers for biological testing .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) on the hydroxyethyl side chain without altering core pharmacophores .
- Particle size reduction : Nano-milling to enhance dissolution rates .
Advanced Research Questions
Q. What strategies elucidate the mechanism of action for this compound in kinase inhibition assays?
- Methodological Answer :
- Kinase profiling : Screen against panels (e.g., PKC, EGFR) using fluorescence polarization assays .
- Docking studies : Compare binding poses in ATP-binding pockets using PyMol or AutoDock .
- Mutagenesis : Validate critical residues (e.g., Lys-72 in EGFR) via site-directed mutagenesis and IC50 shifts .
Q. How can contradictory data on cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Dose-response normalization : Use Hill plots to compare EC50 values under standardized conditions (e.g., 48h exposure) .
- Metabolic profiling : Assess cytochrome P450 activity in resistant cell lines (e.g., HepG2 vs. MCF-7) .
- ROS detection : Link cytotoxicity to reactive oxygen species (ROS) using DCFH-DA probes .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
